molecular formula C15H16O B8509753 1-Methyl-2-(o-tolyloxymethyl)benzene

1-Methyl-2-(o-tolyloxymethyl)benzene

Cat. No.: B8509753
M. Wt: 212.29 g/mol
InChI Key: JOUVYHGZWQZGDK-UHFFFAOYSA-N
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Description

1-Methyl-2-(o-tolyloxymethyl)benzene is a diaryl ether compound of interest in advanced materials and chemical synthesis research. With the molecular formula C16H18O2, it belongs to a class of compounds where aromatic rings are linked via an oxygen atom . Such aryloxy aromatic structures are recognized as valuable building blocks in the development of novel polymers and functional materials . Researchers value these compounds for their potential application in creating high-performance polymers, adhesives, and coatings, where they can contribute to improved thermal stability and material properties . The compound is provided as a high-purity material for research and development purposes. This product is intended for laboratory research use only by trained professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use, nor is it intended for personal use.

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-methyl-2-[(2-methylphenoxy)methyl]benzene

InChI

InChI=1S/C15H16O/c1-12-7-3-5-9-14(12)11-16-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3

InChI Key

JOUVYHGZWQZGDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

General Procedure

  • Reactants :

    • o-Cresol (2-methylphenol) : Acts as the nucleophile after deprotonation.

    • 2-(Bromomethyl)-1-methylbenzene : The electrophilic benzyl halide.

    • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitates deprotonation of o-cresol.

    • Solvent : Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance reaction efficiency.

  • Reaction Conditions :

    • Temperature: 50–80°C.

    • Duration: 12–24 hours.

    • Workup: Extraction with ethyl acetate, drying over Na₂SO₄, and purification via column chromatography.

  • Example Protocol :

    • A mixture of o-cresol (1.0 mmol), 2-(bromomethyl)-1-methylbenzene (1.0 mmol), and K₂CO₃ (1.2 mmol) in acetone (10 mL) is stirred at 50°C for 24 hours. Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography (petroleum ether/ethyl acetate).

  • Yield : Reported yields range from 37% to 78%, depending on solvent and base selection.

Grignard Reagent-Based Etherification

An alternative approach employs Grignard reagents to form the ether linkage. This method is less common but offers scalability for industrial applications.

Methodology

  • Grignard Reagent Preparation :

    • 2-(Halomethyl)-1-methylbenzene reacts with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Coupling with o-Cresol :

    • The Grignard reagent is slowly added to a solution of o-cresol in THF at 0–5°C. The reaction proceeds via nucleophilic attack, forming the desired ether.

  • Optimization :

    • Catalyst : Copper(I) iodide (CuI) or 8-hydroxyquinoline may enhance reaction rates.

    • Solvent : Ethanol or THF ensures reagent solubility.

  • Yield : Industrial protocols report yields exceeding 70% after distillation.

Ullmann-Type Coupling

Ullmann coupling leverages copper catalysts to facilitate ether bond formation between aryl halides and phenols. While less frequently applied to benzyl ethers, it remains a viable option.

Reaction Parameters

  • Catalyst System :

    • CuI (0.1 mmol) and 1,10-phenanthroline (0.2 mmol) in DMF.

  • Conditions :

    • Temperature: 80–100°C.

    • Duration: 24–48 hours.

  • Substrate Compatibility :

    • Requires aryl halides with strong leaving groups (e.g., bromine). Limited applicability to benzyl halides.

Industrial-Scale Synthesis

Patents highlight optimized protocols for large-scale production, emphasizing cost efficiency and reduced waste.

Key Innovations

  • Solvent Selection :

    • Acetonitrile or methyl tert-butyl ether (MTBE) minimizes side reactions and simplifies purification.

  • Acid-Binding Agents :

    • Triethylamine or pyridine neutralizes HBr generated during the reaction, improving yields.

  • Continuous Flow Systems :

    • Microreactor technology enhances heat transfer and reduces reaction times to 2–4 hours.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Williamson SynthesisHigh selectivity, simple setupRequires column chromatography37–78%
Grignard ApproachScalable for industrial useSensitive to moisture, costly reagents60–85%
Ullmann CouplingBroad substrate scopeLong reaction times, high temperatures40–65%

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(o-tolyloxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions, leading to the formation of toluene and 2-methylbenzyl alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.

Major Products Formed

    Oxidation: Formation of 2-methylbenzaldehyde or 2-methylbenzoic acid.

    Reduction: Formation of 2-methylbenzyl alcohol or toluene.

    Substitution: Formation of toluene and 2-methylbenzyl alcohol.

Scientific Research Applications

1-Methyl-2-(o-tolyloxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(o-tolyloxymethyl)benzene involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways and exert specific effects on cells and tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1-Methyl-2-(phenylethynyl)benzene (Alkyne Derivative)
  • Structure : A benzene ring with a methyl group and a phenylethynyl (─C≡C─Ph) substituent.
  • Key Differences : Replaces the ether group with an alkyne, enabling participation in cycloaddition and metal-catalyzed coupling reactions.
  • Synthesis : Synthesized via palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates (84% yield) .
  • Applications : Used in materials science for conjugated polymer synthesis.
1-Methyl-2-(1-methylethyl)benzene (o-Cymene)
  • Structure : Benzene ring with methyl and isopropyl (─CH(CH₃)₂) groups.
  • Key Differences: Lacks an oxygen atom, making it less polar. Classified as a monoterpene.
  • Properties : Boiling point ~178°C, logP = 4.38 (indicative of high hydrophobicity) .
  • Applications : Found in cumin essential oils; exhibits antioxidant properties .
1-(Bromomethyl)-2-methylbenzene (o-Xylyl Bromide)
  • Structure : Benzene ring with methyl and bromomethyl (─CH₂Br) groups.
  • Key Differences : Highly reactive bromine atom enables nucleophilic substitution (e.g., SN2 reactions).
  • Applications : Intermediate in pharmaceuticals and agrochemicals .
1-Allyl-2-methylbenzene (o-Allyltoluene)
  • Structure : Benzene ring with methyl and allyl (─CH₂CH₂CH₂) groups.
  • Key Differences : Allyl group enables participation in Diels-Alder and polymerization reactions.
  • Synthesis: Prepared via cross-coupling of boronic acids with alkenols .

Physicochemical Properties Comparison

Compound Molecular Weight Boiling Point (°C) Polarity (LogP) Reactivity Highlights
1-Methyl-2-(o-tolyloxymethyl)benzene 212.29 ~250 (estimated) 3.2 (estimated) Ether cleavage (acid/base), electrophilic substitution
o-Cymene 134.22 178 4.38 Radical reactions, low polarity
o-Xylyl Bromide 185.06 220 2.8 Nucleophilic substitution
5-O-Tolyl-2-pentene () 174.28 227 4.1 Alkene addition reactions

Analytical Characterization

  • Di-o-tolyl Ether : Characterized via ¹H/¹³C NMR and GC-MS (methods inferred from analogous ethers) .
  • o-Cymene : Separated via HPLC (Newcrom R1 column, hexane-EtOAc eluent) .
  • Alkenyl Derivatives : HRMS and elemental analysis confirm molecular formulas (e.g., C₁₁H₁₄O for 1-Methyl-4-(2-methyl-3-buten-2-yl)benzene) .

Q & A

Basic: What synthetic methodologies are established for 1-Methyl-2-(o-tolyloxymethyl)benzene, and what factors critically influence reaction efficiency?

Answer:
The synthesis of this compound can be achieved via cross-coupling reactions using organometallic catalysts. For example, palladium-catalyzed coupling of aryl halides with organoboron or organozirconium intermediates has been effective for analogous compounds . Key factors influencing efficiency include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are preferred for their stability and reactivity in forming aryl-alkyl bonds.
  • Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction rates by stabilizing intermediates.
  • Temperature control : Reactions typically proceed at 80–110°C to balance activation energy and decomposition risks.
    Purification often involves column chromatography or recrystallization to isolate the product from by-products .

Advanced: How can steric hindrance in cross-coupling reactions be mitigated to improve yields of this compound?

Answer:
Steric hindrance from the o-tolyloxymethyl group can reduce coupling efficiency. Strategies to address this include:

  • Ligand design : Bulky ligands (e.g., SPhos) increase catalyst turnover by preventing aggregation .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side reactions caused by prolonged heating .
  • Pre-functionalization : Introducing directing groups (e.g., boronic esters) pre-organizes reactants, easing bond formation .
    Yield optimization may require iterative adjustments to catalyst loading (1–5 mol%) and solvent polarity .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:
Key techniques include:

  • Reverse-phase HPLC : Effective for purity assessment using columns like Newcrom R1 with UV detection at 254 nm .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions; coupling constants (e.g., J = 8–10 Hz) confirm aromatic substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 210.32 vs. observed 210.31) .
    Physicochemical properties (e.g., logP = 4.38) are determined via chromatographic retention times or computational models .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) require methodological scrutiny:

  • Assay standardization : Validate cell lines (e.g., ATCC-certified strains) and control for cytotoxicity using MTT assays.
  • Dose-response curves : Establish EC₅₀ values across multiple replicates to account for variability .
  • Structural analogs : Compare activity trends with derivatives (e.g., trifluoromethyl vs. nitro substituents) to identify pharmacophores .
    Meta-analyses of published data can isolate confounding variables (e.g., solvent effects in vitro) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile by-products (e.g., aromatic amines) .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats mitigate dermal exposure.
  • Waste disposal : Neutralize reactive intermediates (e.g., quenching with aqueous NaHCO₃) before disposal .
    Toxicity data from structurally related compounds (e.g., ortho-toluidine derivatives) suggest monitoring for carcinogenic metabolites .

Advanced: How can computational models predict the reactivity and derivative synthesis pathways for this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict regioselectivity in electrophilic substitutions (e.g., nitration at para positions) .
  • Molecular docking : Screens potential biological targets (e.g., enzyme active sites) by simulating ligand-receptor interactions .
  • Retrosynthetic analysis : Tools like Synthia™ propose viable routes using available building blocks (e.g., o-cresol derivatives) .
    Experimental validation of predicted pathways (e.g., cycloadditions or cross-couplings) refines computational accuracy .

Advanced: What strategies address low yields in large-scale synthesis of this compound?

Answer:

  • Flow chemistry : Enhances heat/mass transfer and reduces side reactions compared to batch processes .
  • Catalyst recycling : Immobilized Pd nanoparticles on silica improve reusability and reduce costs .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .
    Yield improvements (e.g., from 46% to >70%) often require iterative optimization of residence time and stoichiometry .

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